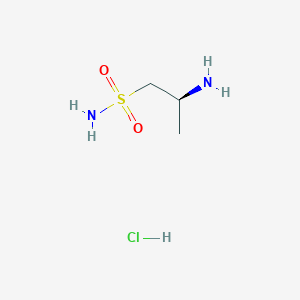

(2S)-2-aminopropane-1-sulfonamide hydrochloride

Description

Properties

IUPAC Name |

(2S)-2-aminopropane-1-sulfonamide;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H10N2O2S.ClH/c1-3(4)2-8(5,6)7;/h3H,2,4H2,1H3,(H2,5,6,7);1H/t3-;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOVCZQBNNKVOAL-DFWYDOINSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CS(=O)(=O)N)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](CS(=O)(=O)N)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H11ClN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-aminopropane-1-sulfonamide hydrochloride typically involves the reaction of (2S)-2-aminopropane-1-sulfonamide with hydrochloric acid. The process can be carried out under controlled conditions to ensure the purity and yield of the final product. The reaction is usually performed in an aqueous medium, and the product is isolated by crystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process includes the precise control of temperature, pH, and reaction time to optimize the yield and quality of the compound. The final product is often purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-aminopropane-1-sulfonamide hydrochloride can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

Reduction: The sulfonamide group can be reduced to form sulfinamide or sulfide derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the amino or sulfonamide group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce sulfinamide or sulfide derivatives.

Scientific Research Applications

(2S)-2-aminopropane-1-sulfonamide hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2S)-2-aminopropane-1-sulfonamide hydrochloride involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to changes in cellular processes. For example, it may interfere with the synthesis of nucleic acids or proteins, thereby exerting its biological effects.

Comparison with Similar Compounds

Structural and Functional Group Analysis

Stability and Degradation

- MPPH : Demonstrates significant instability in biological matrices (e.g., plasma and urine), degrading by 11% in urine and 30–70% in plasma after six months at -20 °C. This contrasts with typical expectations for hydrochloride salts, suggesting microbial interference (e.g., E. coli) accelerates degradation .

- (2S)-2,5-Diaminopentanamide diHCl: Limited stability data available; however, incompatibility with strong oxidizers (e.g., NOx, CO₂) is noted, necessitating careful storage .

Key Research Findings and Gaps

Stability in Biological Matrices: MPPH’s instability underlines the need for analogous studies on (2S)-2-aminopropane-1-sulfonamide HCl, particularly in drug formulation or diagnostic applications .

Chirality Effects : The (2S) configuration may confer distinct binding affinities compared to its (2R) enantiomer, but comparative data is lacking .

Toxicological Data: Most compounds, including (2S)-2,5-diaminopentanamide diHCl, lack comprehensive toxicity profiles, highlighting a critical research gap .

Biological Activity

(2S)-2-aminopropane-1-sulfonamide hydrochloride, commonly known as sulfanilamide, is a sulfonamide compound with significant biological activity. This article reviews its mechanisms of action, therapeutic applications, and relevant research findings.

Overview of Sulfanilamide

Sulfanilamide is a sulfonamide antibiotic that acts primarily by inhibiting bacterial folic acid synthesis. It serves as a competitive inhibitor of the enzyme dihydropteroate synthase, which is crucial for the synthesis of folate in bacteria. This mechanism disrupts nucleic acid synthesis and ultimately inhibits bacterial growth.

- Inhibition of Dihydropteroate Synthase : Sulfanilamide mimics para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By competing with PABA, sulfanilamide prevents the formation of dihydropteroate, a key intermediate in folate synthesis.

- Impact on Folate Metabolism : The inhibition of folate synthesis leads to reduced availability of nucleotides necessary for DNA replication and repair, thereby halting bacterial cell division.

Therapeutic Applications

Sulfanilamide has been used in various clinical settings:

- Antibacterial Treatment : It is effective against a range of gram-positive and some gram-negative bacteria. Its use has been pivotal in treating infections such as urinary tract infections and certain respiratory infections.

- Antimicrobial Resistance : Research indicates that the emergence of resistance to sulfonamides is a growing concern, necessitating ongoing studies into combination therapies and alternative treatments.

Case Studies and Clinical Trials

- Antibacterial Efficacy : A study evaluated the antibacterial activity of sulfanilamide against several strains, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values were determined, showing effective inhibition at concentrations as low as 7.81 µg/mL for certain strains .

- Combination Therapies : Recent investigations have explored the effectiveness of sulfanilamide in combination with other antibiotics to enhance efficacy against resistant strains. Such studies reveal synergistic effects that can lower the required dosages of each antibiotic while maintaining effectiveness .

- Toxicological Studies : Toxicity assessments have indicated that while sulfanilamide is generally well-tolerated, side effects such as hypersensitivity reactions can occur. Monitoring for adverse effects remains crucial in clinical settings .

Comparative Biological Activity

The following table summarizes the biological activities of this compound compared to other related compounds:

| Compound Name | Mechanism of Action | Primary Use | MIC (µg/mL) Against E. coli |

|---|---|---|---|

| (2S)-2-aminopropane-1-sulfonamide | Inhibition of dihydropteroate synthase | Antibacterial | 7.81 |

| Trimethoprim | Inhibition of dihydrofolate reductase | Antibacterial (synergistic) | 0.5 |

| Sulfamethoxazole | Inhibition of dihydropteroate synthase | Antibacterial | 8 |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (2S)-2-aminopropane-1-sulfonamide hydrochloride, and how can reaction conditions be optimized?

- Methodology : Synthesis typically involves coupling (2S)-2-aminopropanol with sulfonamide precursors under anhydrous conditions to prevent hydrolysis. Catalysts such as triethylamine or Hünig’s base are used to facilitate the reaction. Purification is achieved via recrystallization or column chromatography .

- Critical Parameters : Temperature control (0–25°C), solvent selection (e.g., dichloromethane or THF), and stoichiometric ratios of reagents are key to achieving yields >80%.

Q. How can the purity and structural integrity of this compound be validated?

- Analytical Techniques :

- NMR Spectroscopy : Confirms stereochemistry (e.g., chiral center at C2) and absence of byproducts.

- Mass Spectrometry (MS) : Validates molecular weight (e.g., [M+H]+ peak at m/z 184.6).

- HPLC : Assesses purity (>98%) using reverse-phase columns (C18) with UV detection at 210–220 nm .

Q. What are the solubility characteristics of this hydrochloride salt in polar vs. nonpolar solvents?

- Experimental Findings :

- High water solubility due to ionic interactions (hydrochloride salt).

- Limited solubility in organic solvents like ethyl acetate or hexane.

- Solubility can be enhanced using DMSO or DMF for biological assays .

Advanced Research Questions

Q. How does microbial contamination (e.g., E. coli) impact the stability of this compound in biological matrices like plasma or urine?

- Methodology :

- Stability Testing : Incubate spiked plasma/urine samples at 37°C (short-term) or -20°C (long-term) for 48 hours to 6 months.

- HPLC Analysis : Quantify degradation products (e.g., sulfonic acid derivatives) using retention time shifts or new peaks .

- Key Findings :

- Microbial enzymes (e.g., hydrolases) accelerate degradation by 10–30% in contaminated samples.

- Stability declines significantly in urine (-70% after 6 months at -20°C) compared to plasma (-30%) .

Q. What analytical methods are suitable for resolving enantiomeric impurities or degradation products?

- Chiral HPLC : Use columns with chiral stationary phases (e.g., cyclodextrin-based) to separate (2S) and (2R) enantiomers.

- LC-MS/MS : Detect trace impurities (<0.1%) via multiple reaction monitoring (MRM) transitions .

Q. How does the sulfonamide group influence interactions with biological targets (e.g., enzymes or receptors)?

- Structure-Activity Relationship (SAR) Studies :

- The sulfonamide moiety enhances hydrogen bonding with active sites (e.g., carbonic anhydrase).

- Comparative studies with non-sulfonamide analogs show reduced binding affinity (IC50 increases by 5–10×) .

Key Challenges and Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.